METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 5-methyl-1,2-oxazole, 5-(propan-2-yl)thiophene, and methyl chloroformate. The reactions may involve:
Amidation: Formation of the amide bond between the oxazole and thiophene rings.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to accelerate the reaction.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-2-CARBOXYLATE: A similar compound with a different position of the carboxylate group.
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-4-CARBOXYLATE: Another similar compound with a different position of the carboxylate group.
Uniqueness
The uniqueness of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE lies in its specific structure, which may confer unique chemical and biological properties. This can make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-7(2)11-6-9(14(18)19-4)13(21-11)15-12(17)10-5-8(3)20-16-10/h5-7H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSSQCMLDOPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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